molecular formula C19H19N7O3 B2615436 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide CAS No. 2034324-05-3

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide

Cat. No.: B2615436
CAS No.: 2034324-05-3
M. Wt: 393.407
InChI Key: BWBKPEGYSXPORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide is a complex organic compound that features a benzoxazole ring fused with a triazolopyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Synthesis of the Triazolopyridazine Moiety: This involves the reaction of hydrazine derivatives with pyridazine precursors, often under reflux conditions.

    Coupling Reactions: The final step involves coupling the benzoxazole and triazolopyridazine intermediates using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the triazolopyridazine moiety, potentially yielding dihydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and protein-ligand binding due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound might be used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with nucleophilic sites on proteins, while the triazolopyridazine moiety may bind to enzyme active sites, inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid
  • Ethyl 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate
  • 2-Oxo-3H-1,3-benzoxazole-6-sulfonyl chloride

Uniqueness

Compared to similar compounds, 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide stands out due to its dual ring structure, which imparts unique chemical and biological properties. This duality allows for more diverse interactions and applications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O3/c27-18(12-25-13-5-1-2-6-14(13)29-19(25)28)20-11-17-22-21-15-7-8-16(23-26(15)17)24-9-3-4-10-24/h1-2,5-8H,3-4,9-12H2,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBKPEGYSXPORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)CN4C5=CC=CC=C5OC4=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.